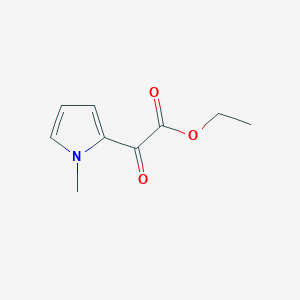

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Description

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Properties

IUPAC Name |

ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSVMMXNUWDJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176300 | |

| Record name | Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21898-45-3 | |

| Record name | Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate typically involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction. The cyclization step may require heating, and the oxidation step can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group, yielding different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate typically involves the following steps:

- Condensation Reaction: Ethyl acetoacetate is condensed with methylamine.

- Cyclization: The product undergoes cyclization followed by oxidation.

- Reagents Used: Common reagents include sodium ethoxide or potassium carbonate as bases, along with oxidizing agents like hydrogen peroxide or potassium permanganate for the oxidation step.

Chemical Reactions:

this compound can participate in various chemical reactions:

- Oxidation: Converts to carboxylic acids.

- Reduction: Converts the keto group to an alcohol.

- Substitution Reactions: Involves nucleophilic substitutions where the ethyl ester group can be replaced by other nucleophiles.

Chemistry

This compound serves as an important intermediate in organic synthesis:

- Heterocyclic Compounds: It is utilized in synthesizing more complex heterocycles which are pivotal in medicinal chemistry .

Biology

The compound has been investigated for its biological activities:

- Enzyme Inhibition Studies: It acts as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. This property is crucial for drug development targeting specific enzymes involved in diseases .

Pharmaceutical Applications

This compound has shown potential in pharmaceutical applications:

- Antiviral Activity: Research indicates that derivatives of pyrrole compounds exhibit inhibitory effects on HIV-1 replication, making them candidates for antiviral drug development .

Case Study 1: Antiviral Activity

A study showcased that pyrrole derivatives, including those related to this compound, demonstrated significant inhibition of HIV replication. The IC50 values were recorded at concentrations lower than 10 μM, indicating potent antiviral activity .

| Compound | IC50 (μM) | Target |

|---|---|---|

| RDS 1643 | 8 | HIV RT |

| RDS 1643 | 98 | HIV IN |

Case Study 2: Enzyme Interaction

In another investigation, this compound was tested against various enzymes to assess its inhibitory effects. The compound showed promising results as a selective inhibitor of certain kinases involved in cancer pathways .

| Enzyme Target | Inhibition (%) | Concentration (μM) |

|---|---|---|

| EGFR | 75 | 5 |

| VEGFR | 60 | 10 |

Industrial Applications

In industrial contexts, this compound is utilized for:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate can be compared with other similar compounds, such as:

Ethyl 2-oxo-1H-pyrrole-3-carboxylate: Another pyrrole derivative with different substitution patterns.

Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.

1-Methyl-2-oxo-1H-pyrrole-3-carboxylic acid: A carboxylic acid derivative of pyrrole with similar structural features.

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique aspects of this compound .

Biological Activity

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁NO₃

- Molar Mass : 181.19 g/mol

- CAS Number : 21898-45-3

The compound features a pyrrole ring, which is known for its involvement in various biological processes and interactions with biological macromolecules.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can function as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. Its mechanism is notably characterized by:

- Enzyme Inhibition : The compound interacts with dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in certain pathogens such as Plasmodium species, which causes malaria. This interaction leads to selective inhibition against the parasite while sparing mammalian enzymes, thereby reducing potential side effects in host organisms .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its efficacy against various bacterial and viral strains. Notably, derivatives of pyrrole compounds have shown promising results in inhibiting the growth of pathogenic bacteria and viruses .

Antimalarial Activity

In studies focused on malaria treatment, this compound demonstrated significant activity against Plasmodium falciparum and Plasmodium vivax by inhibiting DHODH. The lead compounds derived from this series exhibited nanomolar potency, indicating their potential as effective antimalarial agents .

Antihyperglycemic Activity

A series of pyrrole derivatives, including this compound, have been investigated for their antihyperglycemic effects. These compounds showed promising results in lowering blood glucose levels in animal models, suggesting their potential utility in diabetes management .

Case Studies

- Antimalarial Research : A study highlighted the efficacy of pyrrole-based compounds in clinical settings, demonstrating their ability to provide a single-dose cure for P. falciparum malaria with a long half-life, supporting their use in chemoprevention strategies .

- Antimicrobial Screening : In vitro studies assessed the antimicrobial activity of various pyrrole derivatives against common pathogens. This compound was part of a compound library that exhibited significant antibacterial activity against resistant strains .

Research Findings Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via pyrrole-forming reactions using silver carbonate (Ag₂CO₃) as a catalyst in N-methylpyrrolidone (NMP). Ethyl isocyanoacetate serves as a key intermediate, with optimized conditions at 80–85°C for 2–4 hours. Post-reaction purification via flash chromatography (hexane/EtOAc gradients) typically yields 27–66% . Alternative routes involve condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate, though this may require adjustments to avoid side products .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Answer : Use high-resolution techniques such as NMR (¹H/¹³C), FT-IR, and mass spectrometry. For crystalline samples, single-crystal X-ray diffraction (SXRD) with SHELXL refinement confirms bond lengths, angles, and hydrogen-bonding networks. Anisotropic displacement parameters and hydrogen atom positioning via riding models are critical for accurate refinement .

Q. What are the key challenges in characterizing the compound’s hydrogen-bonding interactions?

- Answer : Centrosymmetric dimer formation via N–H⋯O and O–H⋯O hydrogen bonds (e.g., R₂²(10) and R₂²(8) motifs) can complicate analysis. SXRD data must be refined with SHELXL to resolve disordered regions, and hydrogen atoms should be geometrically constrained to reduce noise .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data (e.g., NMR/IR) be resolved?

- Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate spectra. Compare experimental vs. computed chemical shifts or vibrational frequencies. Deviations >5% may indicate conformational flexibility or solvent effects. Adjust computational models to include implicit solvation (e.g., PCM) .

Q. What strategies are effective for refining disordered solvent molecules or anisotropic displacement in the compound’s crystal structure?

- Answer : Use SHELXL’s PART and ISOR commands to model disorder. Restrain anisotropic displacement parameters (ADPs) for non-H atoms and apply similarity restraints (SIMU/DELU) to adjacent atoms. Validate refinement stability via R-factor convergence and difference Fourier maps .

Q. How can the compound’s bioactivity be explored using structure-activity relationship (SAR) studies?

- Answer : Modify substituents at the pyrrole ring (e.g., halogenation at C4/C5) and the ester group. Test derivatives for antitumor or kinase inhibition activity via in vitro assays (e.g., MTT for cytotoxicity). Correlate electronic properties (HOMO/LUMO gaps) with biological activity using DFT .

Methodological Tools and Data Analysis

Q. Which software suites are recommended for crystallographic analysis of this compound?

- Answer : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards. For visualization and geometry analysis, WinGX and ORTEP for Windows provide GUIs for anisotropic displacement ellipsoids and hydrogen-bond networks .

Q. How should researchers handle conflicting data in synthetic yield optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.